

# 4-Bromo-2,5-difluoropyridine: A Technical Guide for Advanced Synthesis

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## Compound of Interest

Compound Name: 4-Bromo-2,5-difluoropyridine

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## Introduction: The Strategic Value of Fluorinated Pyridines in Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Fluorine's unique electronic properties and small steric footprint can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability.<sup>[1][2]</sup> Among these valuable scaffolds, fluorinated pyridines have emerged as privileged structures, present in a multitude of approved therapeutic agents.<sup>[1][3]</sup>

This guide provides an in-depth technical overview of **4-Bromo-2,5-difluoropyridine** (CAS No. 1349718-16-6), a versatile and highly reactive building block. The presence of two electron-withdrawing fluorine atoms on the pyridine ring, combined with a strategically placed bromine atom, makes this reagent an indispensable tool for the synthesis of complex pharmaceutical intermediates and novel chemical entities.<sup>[1]</sup> We will explore its structural and chemical properties, delve into its reactivity in key cross-coupling reactions, provide robust experimental protocols, and discuss the safety and handling considerations necessary for its effective use in the laboratory.

## Core Structural and Physicochemical Profile

**4-Bromo-2,5-difluoropyridine** is a liquid at room temperature, distinguished by its unique substitution pattern which dictates its chemical behavior.[4]

## Identification and Key Properties

A summary of the fundamental properties of **4-Bromo-2,5-difluoropyridine** is presented below.

Property	Value	Reference(s)
CAS Number	1349718-16-6	[5]
Molecular Formula	C <sub>5</sub> H <sub>2</sub> BrF <sub>2</sub> N	[5]
Molecular Weight	193.98 g/mol	[5]
Appearance	Liquid	[4]
Boiling Point	178.6 ± 35.0 °C (at 760 mmHg, predicted)	[6]
Density	1.808 ± 0.06 g/cm <sup>3</sup> (predicted)	[6]
Flash Point	61.8 ± 25.9 °C (predicted)	[6]
InChI Key	NQMLFBWARKCSDF-UHFFFAOYSA-N	[5]
Canonical SMILES	C1=C(C(=CN=C1F)F)Br	[5]

## Synthesis and Spectroscopic Characterization

While **4-Bromo-2,5-difluoropyridine** is available from several commercial suppliers, a detailed, peer-reviewed synthesis protocol is not readily available in the surveyed literature. However, a plausible synthetic route can be conceptualized based on established methodologies for the halogenation of fluorinated pyridines. A potential pathway could involve the direct bromination of 2,5-difluoropyridine, although regioselectivity would need to be carefully controlled.

## Spectroscopic Analysis (Predicted)

Experimental spectroscopic data for **4-Bromo-2,5-difluoropyridine** is not widely published. However, based on the analysis of structurally similar compounds and established principles of NMR spectroscopy, a predictive characterization can be outlined.

The  $^1\text{H}$  NMR spectrum is expected to be simple, showing two distinct signals for the two protons on the pyridine ring.

- H-3: This proton is expected to appear as a doublet of doublets, coupled to the adjacent fluorine at C-2 and the fluorine at C-5.
- H-6: This proton will likely appear as a doublet of doublets, coupled to the adjacent fluorine at C-5 and the nitrogen atom's influence.

The proton-decoupled  $^{13}\text{C}$  NMR spectrum will display five signals, each corresponding to a carbon atom in the pyridine ring. The signals for the carbon atoms bonded to fluorine will appear as doublets due to  $^1\text{J}$ -coupling.<sup>[7][8]</sup>

- C-2 & C-5 (C-F): These signals will be significantly downfield and will exhibit large one-bond C-F coupling constants ( $^1\text{JCF}$ ), typically in the range of 230-260 Hz.<sup>[7]</sup>
- C-4 (C-Br): The signal for the carbon bearing the bromine atom will be shifted downfield, though typically less so than the C-F carbons. Its intensity may be lower due to the absence of a nuclear Overhauser effect (NOE) from directly attached protons.<sup>[9]</sup>
- C-3 & C-6 (C-H): These carbons will show smaller C-F couplings ( $^2\text{JCF}$ ,  $^3\text{JCF}$ ) and will appear further upfield compared to the halogenated carbons.

The  $^{19}\text{F}$  NMR spectrum provides direct insight into the fluorine environments and is a crucial tool for characterization.<sup>[10]</sup>

- Two distinct signals are expected, one for the fluorine at C-2 and one for the fluorine at C-5.
- These signals will likely appear as multiplets due to coupling with the ring protons. The typical chemical shift range for fluoroaromatic compounds is broad, but values relative to a standard like  $\text{CFCl}_3$  can be anticipated.<sup>[11][12]</sup>

High-resolution mass spectrometry (HRMS) should confirm the molecular formula,  $C_5H_2BrF_2N$ . The mass spectrum will exhibit a characteristic isotopic pattern for bromine ( $^{79}Br$  and  $^{81}Br$  in an approximate 1:1 ratio), resulting in two major molecular ion peaks ( $[M]^+$  and  $[M+2]^+$ ) of nearly equal intensity.<sup>[13]</sup> Predicted  $m/z$  values for the protonated molecule  $[M+H]^+$  are 193.94115 and 195.9391.<sup>[13]</sup>

## Chemical Reactivity and Mechanistic Rationale

The synthetic utility of **4-Bromo-2,5-difluoropyridine** stems from the highly activated nature of the C4-Br bond, making it an excellent substrate for palladium-catalyzed cross-coupling reactions.

## The Role of Fluorine in Activating the C-Br Bond

The two fluorine atoms at the C2 and C5 positions are potent electron-withdrawing groups. Their inductive effects significantly decrease the electron density of the pyridine ring. This electronic perturbation has two major consequences:

- **Facilitation of Oxidative Addition:** The electron-deficient nature of the pyridine ring makes the C4-Br bond more susceptible to oxidative addition to a low-valent palladium(0) catalyst, which is the crucial first step in the catalytic cycles of Suzuki and Buchwald-Hartwig reactions.<sup>[14][15]</sup>
- **Stabilization of Intermediates:** The electron-withdrawing fluorine atoms can stabilize the negatively charged intermediates formed during the reaction sequence.

This inherent reactivity makes **4-Bromo-2,5-difluoropyridine** a superior coupling partner compared to less fluorinated or non-fluorinated bromopyridines.

Caption: Influence of fluorine atoms on the reactivity of **4-Bromo-2,5-difluoropyridine**.

## Key Synthetic Applications and Experimental Protocols

**4-Bromo-2,5-difluoropyridine** is primarily employed in the construction of C-C and C-N bonds, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs).<sup>[1]</sup>

## Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C(sp<sup>2</sup>)-C(sp<sup>2</sup>) bonds. **4-Bromo-2,5-difluoropyridine** readily couples with a variety of aryl and heteroaryl boronic acids or their esters.<sup>[1][16]</sup>

This protocol provides a generalized, yet robust, starting point for the coupling of an arylboronic acid with **4-Bromo-2,5-difluoropyridine**. Optimization of the base, solvent, and catalyst may be required for specific substrates.<sup>[15][17]</sup>

Materials:

- **4-Bromo-2,5-difluoropyridine** (1.0 equiv)
- Arylboronic acid (1.2-1.5 equiv)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 2-5 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, Cs<sub>2</sub>CO<sub>3</sub>, or K<sub>3</sub>PO<sub>4</sub>, 2.0-3.0 equiv)
- Solvent system (e.g., 1,4-Dioxane/H<sub>2</sub>O 4:1, or Toluene/EtOH/H<sub>2</sub>O)

Procedure:

- To a flame-dried Schlenk flask, add **4-Bromo-2,5-difluoropyridine**, the arylboronic acid, the palladium catalyst, and the base.
- Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
- Add the degassed solvent system via syringe.
- Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C).
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature.

- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

## Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of substituted anilines and other arylamines.<sup>[18][19]</sup> The electron-deficient nature of the **4-Bromo-2,5-difluoropyridine** substrate makes it an excellent candidate for this transformation.<sup>[1]</sup>

This protocol outlines a general procedure for the amination of **4-Bromo-2,5-difluoropyridine**. The choice of ligand is critical and often substrate-dependent, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, BrettPhos) being highly effective.<sup>[2][14]</sup>

Materials:

- **4-Bromo-2,5-difluoropyridine** (1.0 equiv)
- Amine (primary or secondary, 1.1-1.2 equiv)
- Palladium precatalyst (e.g., Pd<sub>2</sub>(dba)<sub>3</sub> or a G3/G4 precatalyst, 1-3 mol%)
- Phosphine Ligand (e.g., Xantphos, BrettPhos, 2-6 mol%)
- Base (e.g., NaOt-Bu, K<sub>3</sub>PO<sub>4</sub>, or Cs<sub>2</sub>CO<sub>3</sub>, 1.4-2.0 equiv)
- Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)

Procedure:

- In a nitrogen-filled glovebox, charge a reaction vial or Schlenk tube with the palladium precatalyst, phosphine ligand, and base.
- Add the **4-Bromo-2,5-difluoropyridine** and the amine.
- Add the anhydrous, degassed solvent.
- Seal the vessel tightly and remove it from the glovebox.
- Place the vessel in a pre-heated oil bath or heating block (typically 90-110 °C) and stir vigorously.
- Monitor the reaction progress by TLC or LC-MS.
- After completion, cool the mixture to room temperature and partition between an organic solvent (e.g., ethyl acetate or DCM) and water.
- Separate the layers, and extract the aqueous layer with the organic solvent.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
- Purify the residue by column chromatography.

## Safety, Handling, and Storage

As a halogenated and reactive organic compound, **4-Bromo-2,5-difluoropyridine** must be handled with appropriate care in a laboratory setting.

## Hazard Identification

Based on GHS classifications, this compound presents several hazards:[5]

- Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.
- Skin Irritation (Category 2): H315 - Causes skin irritation.
- Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

- Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation: H335 - May cause respiratory irritation.

## Recommended Handling Procedures

- Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
- Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.
- Exposure Avoidance: Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.
- General Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

## Storage

- Store in a tightly sealed container under an inert atmosphere (Nitrogen or Argon).
- Keep in a cool, dry, and well-ventilated place, away from incompatible materials.  
Recommended storage temperature is 2-8 °C.[4]

## Conclusion

**4-Bromo-2,5-difluoropyridine** is a high-value building block for medicinal chemistry and advanced organic synthesis. Its unique electronic properties, conferred by the difluoro-substitution pattern, render the C4-bromo position exceptionally reactive in palladium-catalyzed cross-coupling reactions. This predictable reactivity allows for the reliable and efficient synthesis of complex molecules, making it a critical tool for researchers aiming to accelerate drug discovery programs. By understanding its properties and employing robust synthetic protocols, scientists can effectively leverage this reagent to construct novel molecular architectures with significant therapeutic potential.

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